6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
Overview
Description
6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound that contains a pyridazinone ring substituted with a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the fluorophenyl group enhances its biological activity and stability, making it a valuable target for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate diketone or ketoester under acidic or basic conditions to yield the desired pyridazinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone
- 6-(4-Methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
- 6-(4-Bromophenyl)-4,5-dihydro-3(2H)-pyridazinone
Uniqueness
6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is unique due to the presence of the fluorophenyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development, as it may exhibit improved pharmacokinetic and pharmacodynamic profiles compared to its analogs.
Biological Activity
6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.
- Chemical Formula : C10H9FN2O
- Molecular Weight : 192.19 g/mol
- CAS Number : 39499-62-2
Research indicates that pyridazinone derivatives, including this compound, exhibit a range of biological activities through various mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes :
- Antiplatelet Activity :
-
Monoamine Oxidase Inhibition :
- Certain derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. For instance, specific derivatives demonstrated potent MAO-B inhibition with IC50 values as low as 0.013 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
Activity | IC50 Value (µM) | Reference |
---|---|---|
COX-1 Inhibition | 0.5 | |
COX-2 Inhibition | 0.8 | |
MAO-B Inhibition | 0.013 | |
Antiplatelet Aggregation | IC50 < 10 | |
Cytotoxicity (L929 cells) | >120 |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of various pyridazinones, including the target compound. The results indicated a dose-dependent reduction in inflammation markers in animal models, supporting its use as a potential anti-inflammatory agent .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of MAO-B inhibitors derived from pyridazinones. The compound exhibited significant neuroprotection in vitro against oxidative stress-induced cell death, highlighting its potential for treating neurodegenerative disorders .
Properties
IUPAC Name |
3-(4-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKONBUGAZNEEMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345620 | |
Record name | 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39499-62-2 | |
Record name | 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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